molecular formula C10H9NO2S B8375395 (2-Phenoxy-5-thiazolyl)-methanol

(2-Phenoxy-5-thiazolyl)-methanol

Cat. No.: B8375395
M. Wt: 207.25 g/mol
InChI Key: YCCGJWDLYVDAGX-UHFFFAOYSA-N
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Description

(2-Phenoxy-5-thiazolyl)-methanol is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(2-phenoxy-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C10H9NO2S/c12-7-9-6-11-10(14-9)13-8-4-2-1-3-5-8/h1-6,12H,7H2

InChI Key

YCCGJWDLYVDAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(S2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 12 g of the product of Step A in 100 ml of tetrahydrofuran was added dropwise to a mixture of 2.8 g of lithium aluminum hydride in 200 ml of tetrahydrofuran and the mixture was refluxed for 24 hours. Excess hydride was destroyed by addition of ethyl acetate and aqueous 2N hydrochloric acid was added thereto. The mixture was filtered and the aqueous phase was extracted with ether. The combined organic phases were evaporated to dryness to obtain 5.2 g of (2-phenoxy-5-thiazolyl)-methanol.
Name
product
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12 g
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reactant
Reaction Step One
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2.8 g
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reactant
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100 mL
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solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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CCOC(=O)c1cnc(Oc2ccccc2)s1
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Synthesis routes and methods III

Procedure details

54 ml of a solution of 2 moles of diethyl sodium aluminate in toluene were slowly added at -10° C. to a solution of 12 g of the product of Step A in 60 ml of toluene and the mixture was stirred at -5° C. for one hour. The mixture was cooled to -20° C. while adding thereto 80 ml of a solution of aqueous 2N hydrochloric acid and the mixture was filtered. The filtrate was decanted and the organic phase was washed with water, with an aqueous 2N sodium hydroxide solution and then with water and was evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-2 methylene chloride-ethyl acetate mixture to obtain 8.15 g of (2-phenoxy-5-thiazolyl)-methanol.
[Compound]
Name
solution
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl sodium aluminate
Quantity
2 mol
Type
reactant
Reaction Step One
Name
product
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Phenoxy-thiazole-5-carboxylic acid ethyl ester described in Preparation Example 114 (384 mg, 1.54 mmol) was dissolved in tetrahydrofuran (5 mL), and lithium aluminum hydride (292 mg, 7.70 mmol) was added at 0° C. The solution was stirred at room temperature for 1 hour, then, at 0° C., water (292 μl), an aqueous solution of 5N sodium hydroxide (292 μl) and water (876 μl) were sequentially added thereto. The reaction solution was filtered through Celite pad, then, the filtrate was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:4), and the title compound (270 mg, 1.30 mmol, 85%) was obtained as a white solid.
Name
2-Phenoxy-thiazole-5-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 114
Quantity
384 mg
Type
reactant
Reaction Step Two
Quantity
292 mg
Type
reactant
Reaction Step Three
Name
Quantity
292 μL
Type
reactant
Reaction Step Four
Quantity
292 μL
Type
reactant
Reaction Step Four
Name
Quantity
876 μL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
85%

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